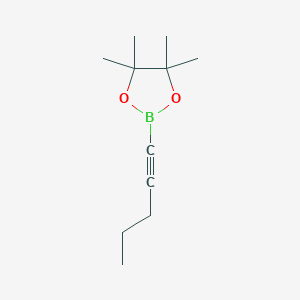

1-Pentynylboronic acid pinacol ester

Descripción general

Descripción

1-Pentynylboronic acid pinacol ester is a substrate used in copper-catalyzed decyanative cross-coupling reactions with aryl selenocyanate to yield unsymmetrically substituted selanes .

Chemical Reactions Analysis

1-Pentynylboronic acid pinacol ester can be used as a substrate in copper-catalyzed decyanative cross-coupling reactions with aryl selenocyanate to yield unsymmetrically substituted selanes . It can also be used as a reactant in palladium-catalyzed 1,2-aminoacylation, 1,2-amino-vinylation, and -alkynylation reactions with various oxime esters .Physical And Chemical Properties Analysis

1-Pentynylboronic acid pinacol ester is a liquid with a density of 0.9057 g/mL at 25 °C . It has a molecular weight of 194.08 . The boiling point is between 68-72 °C at a pressure of 0.09 mmHg .Aplicaciones Científicas De Investigación

1. Phosphorescence Properties

Arylboronic esters, such as 1-pentynylboronic acid pinacol ester, have been found to exhibit phosphorescence in the solid state at room temperature. This discovery is significant as it challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. The phosphorescence properties of these esters could have implications in the development of new materials and molecular design (Shoji et al., 2017).

2. Synthesis of Unsymmetrical 1,3-Dienes

1-Pentynylboronic acid pinacol esters can be synthesized through palladium-catalyzed cross-coupling reactions. These reactions involve the borylation of alkenyl bromides and triflates, which has applications in the synthesis of unsymmetrical 1,3-dienes. This method offers a one-pot synthesis approach and is valuable for organic synthesis and material science applications (Takagi et al., 2002).

3. Polymer Synthesis

The synthesis of poly(ester-amide)s incorporating phenylboronic acid pinacol esters, such as 1-pentynylboronic acid pinacol ester, has been reported. These polymers, synthesized via the Passerini multicomponent polymerization process, show potential as hydrogen peroxide-responsive delivery vehicles. Such materials could have significant implications in drug delivery and material chemistry (Cui et al., 2017).

4. Suzuki-Miyaura Coupling Polymerization

In the field of polymer chemistry, 1-pentynylboronic acid pinacol esters have been used in Suzuki-Miyaura coupling polymerizations. This approach allows for the creation of π-conjugated polymers with boronic acid estermoieties, which have applications in electronic materials and organic electronics. The ability to control molecular weight and end-functionalization through this polymerization method is of particular interest for developing new polymeric materials (Nojima et al., 2016).

5. Electrophilic Trapping with Carbonyl Groups

Recent research has demonstrated the activation of alkenylboronic esters, such as 1-pentynylboronic acid pinacol ester, for nucleophilic addition and electrophilic trapping with carbonyl groups. This method involves the carbolithiation of vinylboronic esters, allowing for efficient reactions with various carbonyl compounds. Such techniques are valuable in synthetic organic chemistry for constructing complex molecules (Fernández & González, 2022).

6. Catalysts in Borylation Reactions

1-Pentynylboronic acid pinacol esters are also utilized in borylation reactions. For instance, rhodium-catalyzed dehydrogenative borylation of cyclic alkenes using these esters has been explored. This methodology provides a direct route to cyclic 1-alkenylboronic acid esters, which are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions (Kondoh & Jamison, 2010).

Mecanismo De Acción

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

The protodeboronation of pinacol boronic esters is a valuable but not well-developed area in organic synthesis . Future research could focus on developing more efficient and versatile methods for protodeboronation. Additionally, the use of 1-Pentynylboronic acid pinacol ester in various chemical reactions, such as copper-catalyzed decyanative cross-coupling reactions and palladium-catalyzed 1,2-aminoacylation, suggests potential for further exploration in these areas .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-pent-1-ynyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNSNUUTGWELNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674688 | |

| Record name | 4,4,5,5-Tetramethyl-2-(pent-1-yn-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(pent-1-YN-1-YL)-1,3,2-dioxaborolane | |

CAS RN |

634196-62-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-(pent-1-yn-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Diethylamino)benzylidene]propanedinitrile](/img/structure/B3337425.png)